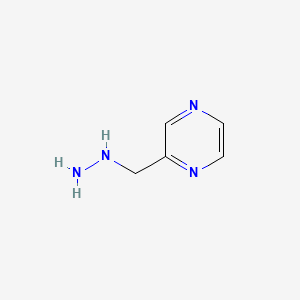

2-(Hydrazinylmethyl)pyrazine

説明

Historical Context of Pyrazine (B50134) and Hydrazine (B178648) Derivatives in Organic Chemistry

Pyrazines, aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of a six-membered ring, have a rich history in organic chemistry. rsc.orgunimas.my Their discovery and initial synthesis paved the way for the creation of a vast number of derivatives. unimas.my Historically, research into pyrazines was often driven by their presence in natural products, particularly as key components of flavors and fragrances in foods. unimas.my The development of synthetic methods, such as condensation reactions and ring closures, allowed for more systematic investigations into their chemical behavior. unimas.my

Hydrazine (N₂H₄) and its derivatives are highly reactive compounds that have been instrumental in the synthesis of a plethora of heterocyclic systems. iscientific.orgresearchgate.net Their utility as potent nucleophiles and reducing agents has made them indispensable reagents in organic synthesis for over a century. iscientific.orgclockss.org The reaction of hydrazines with carbonyl compounds to form hydrazones is a classic and fundamental transformation that serves as a gateway to constructing more complex molecular architectures, including various five- and six-membered heterocyclic rings. clockss.orgmdpi.com

Significance of Hydrazine-Substituted Heterocycles in Contemporary Chemical Research

Hydrazine-substituted heterocycles represent a crucial and expanding area of modern chemical research. iscientific.orgresearchgate.net These compounds are recognized as valuable intermediates, or synthons, for the creation of diverse heterocyclic systems. mdpi.com The presence of the reactive hydrazine group allows for a multitude of chemical transformations, making them versatile building blocks in synthetic chemistry. iscientific.org

The fusion of a hydrazine moiety with a heterocyclic core, such as a pyrazine ring, can lead to compounds with unique electronic and steric properties. This has significant implications in various fields, including materials science and medicinal chemistry, where the development of novel molecular frameworks is paramount. researchgate.net The ability of the hydrazine group to participate in C-H bond activation and annulation reactions, often catalyzed by transition metals, has further broadened the synthetic utility of these compounds for constructing complex nitrogen-containing heterocycles. researchgate.net

Overview of Academic Research on 2-(Hydrazinylmethyl)pyrazine

Academic research on this compound, while not as extensive as that for some other pyrazine derivatives, has begun to illuminate its fundamental chemical characteristics. It is primarily utilized as a building block in the synthesis of more complex molecules. The synthesis of its hydrochloride salt typically involves the reaction of other pyrazine derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Research Area |

| This compound | C₅H₈N₄ | 124.14 | 887592-66-7 | Synthetic Building Block bldpharm.com |

| 2-Hydrazinopyrazine | C₄H₆N₄ | 110.12 | 75949-01-2 | Physicochemical and Biological Activity Studies rsc.org |

| Pyrazinamide | C₅H₅N₃O | 123.11 | 98-96-4 | Anti-tuberculosis Drug rsc.org |

| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 14508-49-7 | Synthetic Precursor arabjchem.org |

Note: The data in this table is compiled from various chemical databases and research articles for comparative purposes.

Research Gaps and Opportunities in this compound Chemistry

Despite the foundational work, significant research gaps and opportunities remain in the study of this compound. A comprehensive investigation into its reactivity profile is warranted. While its role as a synthetic intermediate is acknowledged, a detailed exploration of its participation in various organic reactions could uncover novel synthetic methodologies.

Furthermore, there is a need for more in-depth studies on its coordination chemistry. The presence of multiple nitrogen atoms suggests that this compound could act as a versatile ligand for the formation of metal complexes with interesting catalytic or material properties.

Another area ripe for exploration is the systematic synthesis and evaluation of a library of derivatives based on the this compound scaffold. By introducing different substituents onto the pyrazine ring or the hydrazine moiety, researchers could fine-tune the molecule's electronic and steric properties, potentially leading to the discovery of compounds with enhanced functionalities. Identifying and addressing these research gaps will be crucial for unlocking the full potential of this intriguing heterocyclic compound. openaccesspub.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyrazin-2-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-9-4-5-3-7-1-2-8-5/h1-3,9H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLFPQBPSJMIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602641 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-66-7 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinylmethyl Pyrazine and Its Analogues

Strategies for the Construction of the Pyrazine (B50134) Ring with Hydrazinylmethyl Functionality

The classical and most direct method for constructing the pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.com To synthesize 2-(hydrazinylmethyl)pyrazine via this route, one of the starting materials would need to bear the hydrazinylmethyl group or a suitable precursor.

A hypothetical, yet chemically sound, strategy would involve the reaction of a pre-functionalized diamine with a dicarbonyl compound like glyoxal. The key challenge lies in the synthesis and stability of the required diamine, 1-(hydrazinylmethyl)ethane-1,2-diamine. Due to the high reactivity of the hydrazine (B178648) moiety, it would likely need to be protected during the condensation and subsequent aromatization steps.

Plausible Synthetic Pathway:

Protection: A protected version of hydrazine, such as a Boc-protected hydrazine, is used to functionalize a suitable starting material.

Condensation: The protected diamine precursor is condensed with a 1,2-dicarbonyl compound. The reaction typically proceeds via a dihydropyrazine (B8608421) intermediate. researchgate.net

Aromatization: The dihydropyrazine is oxidized to the aromatic pyrazine ring. This can be achieved through various methods, including catalytic dehydrogenation or air oxidation. tandfonline.comnih.gov

Deprotection: The protecting group on the hydrazine moiety is removed under appropriate conditions to yield the final product, this compound.

While direct, this approach is often complex due to the challenges in preparing the functionalized starting materials and the potential for side reactions involving the unprotected or protected hydrazine group.

Routes for the Introduction of the Hydrazinylmethyl Moiety onto the Pyrazine Scaffold

A more common and versatile approach is the functionalization of a pre-formed pyrazine ring. This allows for greater flexibility and avoids the complexities of carrying a reactive hydrazinyl group through the ring-forming condensation. Several pathways exist for introducing the hydrazinylmethyl group onto a pyrazine scaffold.

Route A: From 2-Halomethylpyrazine A primary route begins with 2-methylpyrazine (B48319). The methyl group can be halogenated, typically using N-bromosuccinimide (NBS) or a similar reagent, to form 2-(bromomethyl)pyrazine. This intermediate is a reactive electrophile that can undergo nucleophilic substitution with hydrazine hydrate (B1144303) to yield this compound.

Route B: From 2-(Hydroxymethyl)pyrazine An alternative and often cleaner method starts with 2-(hydroxymethyl)pyrazine, an analogue of biologically relevant molecules. cymitquimica.commdpi.com The hydroxyl group is a poor leaving group and must first be converted into a better one. This is typically achieved by:

Toxification/Mesylation: Reaction with tosyl chloride or mesyl chloride to form a tosylate or mesylate ester.

Halogenation: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to create the corresponding halomethylpyrazine.

The resulting activated intermediate can then be readily displaced by hydrazine in a nucleophilic substitution reaction.

Route C: From Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic acid and its derivatives serve as versatile starting points. jyoungpharm.org The synthesis of pyrazinoic acid hydrazide from the corresponding ester and hydrazine hydrate is a well-established procedure. jyoungpharm.org While this yields an analogue (2-hydrazinocarbonylpyrazine), a multi-step reduction of the carboxylic acid first to the alcohol (2-(hydroxymethyl)pyrazine) would allow entry into Route B.

A summary of these functionalization routes is presented below.

| Starting Material | Key Intermediate(s) | Key Reactions |

| 2-Methylpyrazine | 2-(Bromomethyl)pyrazine | Radical Halogenation, Nucleophilic Substitution |

| 2-(Hydroxymethyl)pyrazine | 2-(Tosylmethyl)pyrazine or 2-(Chloromethyl)pyrazine (B1585198) | Tosylation/Mesylation or Halogenation, Nucleophilic Substitution |

| Pyrazine-2-carboxylic acid | 2-(Hydroxymethyl)pyrazine | Carboxylic Acid Reduction, Leaving Group Formation, Nucleophilic Substitution |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of pyrazine derivatives, minimizing the formation of byproducts and tar. google.com Key parameters that are frequently adjusted include the catalyst, solvent, temperature, and reaction time.

Studies on the synthesis of substituted pyrazines have shown that manganese pincer complexes can be effective catalysts for dehydrogenative coupling reactions, an alternative route to pyrazine formation. nih.gov Optimization of these reactions involves screening different catalysts, bases, and solvents. For instance, the synthesis of 2,5-diphenylpyrazine (B189496) from 2-phenylglycinol was optimized using a manganese catalyst with potassium hydride (KH) as the base in toluene (B28343) at elevated temperatures. nih.gov

The following table summarizes typical parameters investigated during the optimization of pyrazine synthesis.

| Parameter | Variable(s) | Typical Range/Conditions | Rationale |

| Catalyst | Manganese, Palladium, Copper, Silver | 2-10 mol% | To lower the activation energy and control selectivity. nih.govmdpi.com |

| Solvent | Toluene, Dioxane, THF, Acetonitrile | Anhydrous, polar aprotic or nonpolar | To ensure solubility of reactants and compatibility with the reaction mechanism. nih.govacs.org |

| Base | Potassium Hydride (KH), Potassium t-butoxide (t-BuOK) | Catalytic or stoichiometric amounts | To facilitate deprotonation steps or activate substrates. researchgate.netnih.gov |

| Temperature | 80 °C - 150 °C | Varies by reaction type | To provide sufficient energy for reaction while minimizing thermal decomposition. nih.govgoogle.com |

| Time | 4 - 48 hours | Monitored by TLC or GC-MS | To allow the reaction to proceed to completion without degrading the product. nih.govgoogle.com |

Advanced approaches, such as using multi-task learning algorithms, have been employed to accelerate the optimization of complex reactions, including C-H activation for pyrazine functionalization, by efficiently exploring the parameter space. acs.org

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyrazines.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, reduces the need for intermediate purification steps, saving solvents and energy. researchgate.nettandfonline.com An efficient one-pot method for synthesizing 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone (B48652) has been reported. researchgate.net

Green Solvents: Traditional syntheses often use hazardous organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives like water or ethanol. rasayanjournal.co.in

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Dehydrogenative coupling reactions, which produce only water and hydrogen gas as byproducts, are examples of highly atom-economical processes. nih.gov

Renewable Feedstocks: Using starting materials derived from biomass rather than petroleum is a core tenet of sustainability. There is growing research into producing N-heterocyclic compounds, including pyrazines, from lignocellulosic biomass. researchgate.net

Synthesis of Isotopic Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying molecular interactions. By replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C, ¹⁴N with ¹⁵N), researchers can track the fate of atoms through a reaction sequence using techniques like NMR spectroscopy and mass spectrometry.

The synthesis of isotopic analogues of this compound could be achieved by employing isotopically labeled starting materials in one of the synthetic routes described in section 2.2.

Deuterium (B1214612) Labeling: To understand the mechanism of a reduction or hydrogenation step, deuterium gas (D₂) or deuterated solvents can be used. For example, isotopic labeling experiments were crucial in investigating the mechanism of the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn

¹⁵N Labeling: To probe the involvement of the hydrazine nitrogen atoms in a reaction, ¹⁵N-labeled hydrazine (¹⁵N₂H₄) could be used as the nucleophile.

¹³C Labeling: A ¹³C-labeled methyl group in a precursor like 2-methylpyrazine would allow for tracking the carbon backbone during functionalization.

The synthesis of complex isotopologues, such as deuterated riboflavin (B1680620) analogues, has been accomplished for spectroscopic studies, demonstrating the feasibility of creating precisely labeled heterocyclic compounds for detailed mechanistic investigation. uni-freiburg.de

Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydrazine (B178648) Functional Group

The hydrazine moiety, with its two adjacent nitrogen atoms possessing lone pairs of electrons, is a potent nucleophile and serves as the primary center for a variety of chemical transformations.

The terminal amino group of the hydrazine functional in 2-(Hydrazinylmethyl)pyrazine readily undergoes nucleophilic addition and subsequent condensation with a wide range of aldehydes and ketones. This reaction results in the formation of stable hydrazone derivatives. These reactions are foundational in building more complex molecular architectures.

Analogous reactions with structurally similar pyrazine (B50134) carbohydrazides have been extensively studied, where the carbohydrazide (B1668358) is treated with various substituted aromatic carbonyl compounds to yield the corresponding hydrazones. nih.govwho.intresearchgate.net The synthesis is typically confirmed using spectroscopic methods like IR, 1H NMR, and 13C NMR. who.int For instance, in related pyrazine hydrazones, the formation is confirmed by the appearance of a characteristic singlet for the HC=N proton in the 1H NMR spectrum. who.int These hydrazones are noted for their chelating abilities and are significant ligands in coordination chemistry. bendola.com

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Reactant A (Pyrazine Derivative) | Reactant B (Carbonyl Compound) | Product Type | Reference |

|---|---|---|---|

| This compound | Aromatic/Aliphatic Aldehyde | Pyrazinylmethylhydrazone | nih.govwho.int |

| This compound | Aromatic/Aliphatic Ketone | Pyrazinylmethylhydrazone | bendola.com |

| 5-Methylpyrazine-2-carbohydrazide | Substituted Aromatic Carbonyls | 5-Methylpyrazine-2-carbohydrazone | nih.govwho.intresearchgate.net |

| Pyrazine-2-carbohydrazide | 1-(2-hydroxyphenyl)ethan-1-one | N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | bendola.com |

The hydrazine group in this compound and its derived hydrazones are valuable precursors for synthesizing a variety of novel heterocyclic systems. These cyclization reactions often lead to the formation of five- or six-membered rings containing nitrogen.

For example, hydrazones can undergo cyclization to form pyrazole (B372694) rings. organic-chemistry.orgmdpi.com Various catalysts, including copper and rhodium, have been employed to facilitate these transformations under mild conditions. organic-chemistry.orgrsc.org One reported method involves a copper-mediated cyclization of hydrazine with enediynones to produce pyrazolo[1,5-a]pyridines. rsc.org Similarly, reactions of pyrazinoylhydrazone derivatives with diamines have been shown to yield 3-pyrazinyl-1,2,4-triazolo[4,3-a]-1,3-diazacycloalkanes through a substitution followed by cyclization mechanism. researchgate.net The electronic nature of substituents can dictate the pathway of nucleophilic cyclization, leading to different ring systems. beilstein-journals.org

Table 2: Cyclization Reactions to Form Heterocyclic Systems

| Starting Material | Reagent/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| Pyrazinylmethylhydrazone | β,γ-unsaturated system, Cu-catalyst | Pyrazole derivative | organic-chemistry.org |

| Hydrazine derivative | Enediynone, CuCl₂ | Pyrazolo[1,5-a]pyridine | rsc.org |

| Pyrazinoylhydrazone | Diamine | 3-Pyrazinyl-1,2,4-triazolo derivative | researchgate.net |

| N-alkyne-substituted pyrrole (B145914) ester | Hydrazine | Pyrrolopyrazinone / Pyrrolotriazinone | beilstein-journals.org |

The hydrazine moiety and the pyrazine ring are susceptible to both oxidation and reduction reactions under specific conditions.

Oxidation: The hydrazine group can be oxidized. For this compound hydrochloride, oxidation can lead to the formation of corresponding pyrazine derivatives. In a broader context, alkyl-substituted pyrazines can be oxidized to pyrazinecarboxylic acids. inchem.org The oxidation of a related compound, 2,5-dimethylpyrazine, can yield pyrazine-2,5-dicarboxylic acid, which can then be further transformed. mdpi.com

Reduction: Reduction reactions can also occur. For this compound hydrochloride, reduction can yield other hydrazine derivatives. The pyrazine ring itself can be reduced; for example, the distillation of piperazine (B1678402) (a fully reduced pyrazine) with zinc dust can yield pyrazine, indicating the possibility of ring reduction under harsh conditions. e-bookshelf.de

The nitrogen atoms of the hydrazine group are nucleophilic and can be readily alkylated or acylated.

N-Alkylation: The hydrazine nitrogens can react with alkyl halides to form N-alkylated derivatives. While direct studies on this compound are limited, N-alkylation is a common reaction for hydrazines and amines. nih.gov For instance, N-alkylation of alkylpyrazines has been documented. e-bookshelf.de

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. Reactions of hydrazone hydriodide with acyl chlorides have been shown to produce cyclic acyloaminoguanidines or triazolo derivatives, depending on the solvent. researchgate.net Similarly, the acetylation of a related hydroxypyrazine-carboxamide with acetic anhydride (B1165640) has been reported to be an efficient, catalyst-free reaction. imist.ma

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | N-Alkyl-2-(hydrazinylmethyl)pyrazine | e-bookshelf.denih.gov |

| N-Acylation | Acyl Chloride | N-Acyl-2-(hydrazinylmethyl)pyrazine | researchgate.net |

| N-Acylation | Acetic Anhydride | N-Acetyl-2-(hydrazinylmethyl)pyrazine | imist.ma |

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This electronic characteristic significantly influences its reactivity.

The pyrazine ring is generally considered to be deactivated towards electrophilic aromatic substitution (EAS) reactions. stackexchange.comimperial.ac.uk The two nitrogen atoms withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). uomustansiriyah.edu.iqdalalinstitute.com Reactions such as nitration or halogenation, which are common for many aromatic compounds, typically require harsh conditions for pyrazines and often result in low yields.

The position of substitution is directed by the existing substituent(s) and the inherent electronic properties of the ring. The hydrazinylmethyl group (-CH₂NHNH₂) is generally considered an activating, ortho-, para-directing group in benzene chemistry. However, its influence on the deactivated pyrazine ring is more complex. Protonation of the ring nitrogen atoms under acidic conditions further deactivates the ring towards electrophilic attack. rsc.org For related diazines, electrophilic attack is a slow, high-activation-energy process due to the disruption of aromaticity. uomustansiriyah.edu.iq While specific EAS studies on this compound are not widely documented, the general deactivation of the pyrazine nucleus suggests that such reactions would be challenging. scbt.comwur.nl

Compound Index

Nucleophilic Aromatic Substitution Investigations

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. unimas.my This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. researchgate.net While SNAr reactions are generally limited to electron-deficient aromatic systems, the pyrazine nucleus is a prime candidate for such transformations. researchgate.net

Investigations into related pyrazine systems demonstrate that halogenated pyrazines readily undergo nucleophilic substitution. For instance, aminating agents such as gaseous ammonia (B1221849) or alkali metal amides can be used to displace halogen atoms on the pyrazine core. google.com Furthermore, the synthesis of complex heterocyclic structures, such as 3,8-diaminoimidazo[1,2-a]pyrazines, has been achieved through the nucleophilic aromatic substitution of a chloro group on the imidazo[1,2-a]pyrazine (B1224502) scaffold with ammonia or various amines. researchgate.net Although direct studies on this compound are not extensively detailed in the literature, its reactivity can be inferred. The presence of the hydrazinylmethyl group, which is not strongly electron-donating or withdrawing, means the inherent electrophilicity of the pyrazine ring is largely preserved, suggesting it would be reactive towards potent nucleophiles if a leaving group were present at other positions on the ring.

Side-Chain Functionalization of the Pyrazine Ring

The hydrazinylmethyl group (-CH₂NHNH₂) on the pyrazine ring is a versatile functional handle for further molecular elaboration. The terminal amino group of the hydrazine moiety is strongly nucleophilic and can readily react with electrophiles. This allows for a wide range of derivatizations.

Research on the synthesis of substituted pyrazines has shown that side-chains can be readily modified. For example, methods have been developed for the bromination of alkyl side-chains on the pyrazine core, which can then serve as a point for further cross-coupling reactions. researchgate.net In the case of this compound, the hydrazine group itself is the primary site of reactivity. It can participate in condensation reactions with aldehydes and ketones to form the corresponding hydrazones. Additionally, it can be acylated by acid chlorides or anhydrides to yield acylhydrazines. These transformations are fundamental in medicinal chemistry for creating more complex drug candidates. While direct functionalization of the methylene (B1212753) (-CH₂-) linker is less common, the reactivity of the hydrazine moiety provides a robust platform for structural diversification.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound and its analogs is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves both kinetic analysis and computational studies of the reaction energetics.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For pyrazine derivatives, kinetic analyses have been performed on formation reactions and proton transfer processes.

In a study of 2-hydrazinopyrazine, a close analog of the title compound, potentiometric and spectrophotometric titrations were used to determine the protonation constants (pKa) associated with the nitrogen atoms. rsc.org These values are critical for understanding the compound's behavior in different pH environments, which influences its reactivity. Two equilibria were identified, corresponding to the protonation of the pyrazine ring nitrogens. rsc.org

Table 1: Protonation Constants (pKa) for 2-Hydrazinopyrazine in Aqueous Solution

| Equilibrium | pKa Value | Method | Reference |

|---|---|---|---|

| pKa1 | 3.12 - 11.88 range noted | Potentiometric Microtitration | rsc.org |

| pKa2 | 3.12 - 11.88 range noted | Potentiometric Microtitration | rsc.org |

Furthermore, kinetic studies on the formation of related pyrazine compounds, such as 2-hydroxymethyl-5-methylpyrazine, from renewable resources have been conducted. researchgate.netrsc.org These investigations found that the formation often follows zero-order reaction kinetics, with the rate being influenced by factors like temperature, pH, and catalysts. researchgate.net For example, the formation of browning products, which correlated with pyrazine formation, had activation energies (Ea) in the range of 90-94 kJ/mol. researchgate.net Such studies are vital for optimizing the synthesis of functionalized pyrazines.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the reaction mechanisms of heterocyclic compounds. nih.gov These methods allow for the calculation of the geometries and energies of reactants, products, and, crucially, transition states.

For 2-hydrazinopyrazine, structural optimization and energy calculations have been performed. rsc.org The minimum Gibbs free energy was calculated to be -375.028923 a.u., and the analysis revealed a planar pyrazine ring with the hydrazine substituent nearly co-planar. rsc.org The presence of the hydrazine group causes slight deformations in the pyrazine ring angles compared to unsubstituted pyrazine. rsc.org This type of analysis helps to understand the molecule's intrinsic stability and preferred conformation.

Table 2: Selected Optimized Geometric Parameters for 2-Hydrazinopyrazine

| Parameter | Value | Reference |

|---|---|---|

| C2-N7 Bond Length | 1.379 Å | rsc.org |

| N7-N8 Bond Length | 1.408 Å | rsc.org |

| N1-C2-N7 Angle | 118.551° | rsc.org |

| Ring Bond Lengths | 1.319 - 1.418 Å | rsc.org |

| Ring Angles | 116.447° - 122.568° | rsc.org |

The formation of the pyrazine ring itself is often proposed to proceed through a cyclic transition state. unimas.my For example, the condensation of two α-aminoketone molecules to form a dihydropyrazine (B8608421) intermediate is a key step in many pyrazine syntheses. unimas.my Computational analysis of such transition states allows for the determination of activation energy barriers, providing a deeper understanding of the reaction kinetics and regioselectivity observed experimentally. For instance, DFT studies on pyrido[2,3-b]pyrazine (B189457) derivatives have been used to analyze Frontier Molecular Orbitals (FMOs) and transition density matrices, which are crucial for predicting reactivity and electronic properties. nih.gov

Derivatization Strategies and Scaffold Modification

Synthesis of Hydrazone and Azine Derivatives of 2-(Hydrazinylmethyl)pyrazine

The condensation of the hydrazine (B178648) group in this compound with carbonyl compounds is a straightforward and efficient method for generating a wide variety of hydrazone derivatives. This reaction typically proceeds by reacting this compound with an aldehyde or a ketone in a suitable solvent, such as ethanol, often with acid catalysis, to yield the corresponding (E)-1-(substituted-methylidene)-2-(pyrazin-2-ylmethyl)hydrazine. acs.org

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of hydrazones. nih.gov The reaction is versatile, allowing for the introduction of a wide range of substituents based on the choice of the carbonyl reactant.

Table 1: Examples of Hydrazone Derivatives from this compound

| Entry | Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |

| 1 | Benzaldehyde | (E)-1-benzylidene-2-(pyrazin-2-ylmethyl)hydrazine |

| 2 | 4-Chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)-2-(pyrazin-2-ylmethyl)hydrazine |

| 3 | 4-Methoxybenzaldehyde | (E)-1-(4-methoxybenzylidene)-2-(pyrazin-2-ylmethyl)hydrazine |

| 4 | Acetone | 1-(propan-2-ylidene)-2-(pyrazin-2-ylmethyl)hydrazine |

| 5 | Cyclohexanone | 1-cyclohexylidene-2-(pyrazin-2-ylmethyl)hydrazine |

In a related reaction, azine derivatives can be synthesized. Azines are characterized by a C=N-N=C linkage and are typically formed from the reaction of a hydrazine with two equivalents of an aldehyde or ketone. For instance, the reaction of pyrazine-2-carbaldehyde (B1279537) with hydrazine has been studied to form the corresponding bis-azomethine (azine). nih.gov Analogously, this compound could potentially react with two equivalents of an aldehyde, such as pyrazine-2-carbaldehyde, to form a symmetric or unsymmetric azine, although this specific transformation is less commonly documented for this particular substrate.

Construction of Fused and Bridged Ring Systems Incorporating the this compound Core

The this compound scaffold serves as a valuable precursor for the synthesis of more complex, polycyclic systems. Through intramolecular cyclization reactions of its derivatives, fused heterocyclic rings can be constructed, leading to novel chemical entities.

One common strategy involves the cyclization of hydrazone derivatives. For example, a hydrazone formed from this compound and an appropriate α,β-unsaturated carbonyl compound can undergo an intramolecular cyclization to form a pyrazoline ring fused to another ring system. nih.govorganic-chemistry.org Another approach is the synthesis of triazolopyrazines. The hydrazone of pyrazine-2-carbaldehyde, a closely related structure, has been used to synthesize 1,2,3-triazolo[1,5-a]pyrazines through oxidative cyclization. mdpi.com This suggests that derivatives of this compound could undergo similar transformations. For instance, a hydrazone precursor could be cyclized to form a pyrazolo[1,5-a]pyrimidine (B1248293) system. researchgate.net

Bridged ring systems containing a pyrazine (B50134) moiety are also of significant interest. These are bicyclic structures where the two rings share three or more atoms, creating a three-dimensional scaffold. nih.gov While the direct construction of a bridged system from the this compound core is synthetically challenging, pyrazine itself has been used as a bridging ligand in the formation of polymetallic clusters. acs.orgrsc.orgnih.gov The synthesis of bridged piperazines has also been explored, providing insights into the construction of such rigid molecular architectures. windows.net The development of synthetic routes to bridge the pyrazine ring of this compound derivatives remains an area for future exploration.

Table 2: Potential Fused Heterocyclic Systems from this compound Derivatives

| Precursor Derivative Type | Potential Fused Ring System | General Synthetic Strategy |

| Hydrazone of an α-haloketone | Pyrazolopyrazine | Intramolecular cyclization |

| Acylhydrazone | Oxadiazolopyrazine | Dehydrative cyclization |

| Hydrazone of a β-ketoester | Pyrazolopyridazinone | Condensation and cyclization |

| Thioacylhydrazone | Thiadiazolopyrazine | Oxidative cyclization |

Development of Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. mdpi.comyoutube.com The hydrazine moiety in this compound makes it a suitable candidate for participation in a variety of MCRs.

A notable example is the synthesis of pyrazole (B372694) derivatives. The classical Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org This has been extended to MCRs for the synthesis of highly substituted pyrazoles and fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.gov In these reactions, this compound could serve as the hydrazine component, reacting with an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-ketoester in a one-pot reaction to generate a complex heterocyclic product. nih.gov

The versatility of MCRs allows for the generation of a wide range of structurally diverse compounds by varying the different components. youtube.com The incorporation of the pyrazine ring from this compound into the final product can significantly influence its chemical and biological properties.

Table 3: Hypothetical Products from Multi-Component Reactions Involving this compound

| MCR Type | Other Components | Potential Product Class |

| Hantzsch-type | β-ketoester, Aldehyde | Dihydropyridine derivative |

| Biginelli-type | β-ketoester, Aldehyde | Dihydropyrimidinone derivative |

| Ugi-type | Aldehyde, Isocyanide, Carboxylic acid | α-acylamino amide derivative |

| Pyrano[2,3-c]pyrazole synthesis | Aldehyde, Malononitrile, β-ketoester | Pyrano[2,3-c]pyrazole derivative |

Exploration of Structure-Reactivity and Structure-Function Relationships in Derivatives

The derivatization of this compound allows for a systematic exploration of structure-reactivity and structure-function relationships. The introduction of different substituents through the formation of hydrazones, for example, can modulate the electronic properties and steric profile of the molecule, which in turn can influence its reactivity in subsequent transformations and its biological activity.

Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov The nature of the substituent on the imine carbon of the hydrazone plays a crucial role in determining the type and potency of the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic ring attached to the hydrazone can significantly impact its interaction with biological targets. nih.gov Pyrazine-containing natural products and their derivatives have also been investigated for various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on pyrazole hydrazones have shown that modifications at different positions of the pyrazole ring and the acylhydrazone moiety can lead to significant changes in their antiproliferative and antioxidant activities. nih.govmdpi.com By analogy, SAR studies of derivatives of this compound would involve synthesizing a library of compounds with systematic variations in their structure and evaluating their biological effects. For example, in a series of hydrazone derivatives, one could vary the aromatic aldehyde used in the condensation reaction to explore the effect of different substituents on the resulting biological activity. This approach is crucial for the rational design and development of new therapeutic agents based on the pyrazine scaffold.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 2-(Hydrazinylmethyl)pyrazine in Metal Coordination

This compound possesses multiple potential donor sites, making it a versatile ligand for metal coordination. The key donor atoms are the two nitrogen atoms of the pyrazine (B50134) ring and the two nitrogen atoms of the hydrazinyl group. The coordination behavior of this ligand is expected to be highly dependent on the reaction conditions and the nature of the metal ion.

Based on studies of analogous pyrazine-based hydrazone ligands, this compound is likely to act as a bidentate ligand. eurjchem.comnih.gov Coordination is anticipated to occur through one of the nitrogen atoms of the pyrazine ring and the terminal amino nitrogen of the hydrazinylmethyl group, forming a stable five-membered chelate ring. The involvement of the pyrazine ring nitrogen in coordination is supported by shifts in its characteristic infrared (IR) spectral bands upon complexation with metal ions. nih.gov Similarly, the participation of the hydrazinyl nitrogen can be inferred from changes in the N-H stretching frequencies in the IR spectra of the resulting complexes.

The electronic properties of the pyrazine ring, with its two electronegative nitrogen atoms, influence the electron density on the coordinating atoms, thereby affecting the stability and properties of the metal complexes. The hydrazinylmethyl group provides a flexible side arm, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction temperature can influence the final structure of the complex. Characterization of the resulting complexes would rely on a combination of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements.

Mononuclear Complexes: It is anticipated that this compound can readily form mononuclear complexes with various transition metals. In such complexes, one or more ligand molecules would coordinate to a single central metal ion. For instance, in a 1:1 metal-to-ligand complex, the ligand would likely act as a bidentate chelator, with the remaining coordination sites on the metal ion being occupied by other ligands such as water, halides, or solvent molecules. yu.edu.jo The formation of mononuclear complexes with related pyrazine-carbohydrazone ligands has been reported for a range of metal ions, including V(IV), Cr(III), Fe(III), Mo(VI), and U(VI). eurjchem.com These complexes often exhibit octahedral or square pyramidal geometries. eurjchem.com

Polynuclear Complexes: The pyrazine moiety of this compound offers the potential for the formation of polynuclear complexes. The uncoordinated nitrogen atom of the pyrazine ring in a mononuclear complex can act as a bridging site to connect to another metal ion. This bridging capability can lead to the formation of one-dimensional chains, two-dimensional layers, or even three-dimensional metal-organic frameworks. bendola.comacs.org The formation of such polynuclear structures is influenced by factors such as the metal-to-ligand ratio, the counter-ion, and the solvent system used during synthesis. For example, copper(II) complexes with pyrazine have been shown to form 2D polymeric arrays. bendola.com

The synthesis of chiral metal complexes using this compound is a plausible area of investigation, although no specific examples are currently available in the literature for this particular ligand. Chirality in metal complexes can arise from the coordination of a chiral ligand or from the specific arrangement of achiral ligands around the metal center. If this compound were to be derivatized with a chiral moiety, it could serve as a chiral ligand for the synthesis of enantiomerically pure metal complexes. Such complexes are of interest for applications in asymmetric catalysis and chiral recognition.

Structural Elucidation of Coordination Compounds via X-ray Diffraction

While the crystal structure of a complex containing this compound has not been reported, the structure of a closely related zinc(II) binuclear complex with in-situ formed pyrazine-based ligands provides insight into the potential coordination environment. inorgchemres.org In this complex, the zinc centers are five-coordinate in a distorted square-pyramidal geometry. inorgchemres.org The pyrazine-containing ligands bridge the two zinc ions. inorgchemres.org

For illustrative purposes, the following table presents selected bond lengths and angles from a reported copper(II) polynuclear complex with pyrazine, which demonstrates the typical coordination of a pyrazine ring.

| Bond/Angle | Value |

|---|---|

| Cu-N(pyrazine) | 2.052(2) |

| Cu-Cl | 2.547(2) |

| N-Cu-N | 169.85(15) |

| N-Cu-N | 89.552(14) |

| N-Cu-Cl | 95.07(8) |

This data highlights the typical bond distances between a first-row transition metal and a pyrazine nitrogen atom. X-ray diffraction studies on complexes of this compound would be invaluable for confirming its coordination modes and understanding the structural details of its metal complexes.

Catalytic Applications of this compound Metal Complexes

Metal complexes are widely used as catalysts in a variety of organic transformations. The catalytic activity of a complex is highly dependent on the nature of both the metal ion and the surrounding ligands. The ligands can influence the catalyst's reactivity, selectivity, and stability.

While there are no specific reports on the use of this compound metal complexes in homogeneous catalysis, the structural features of this ligand suggest potential applications in this area. Hydrazone-based metal complexes have been investigated as catalysts for various reactions. researchgate.net For example, zinc(II) hydrazone complexes have shown catalytic activity in ketone-amine-alkyne coupling reactions. mdpi.com

Manganese pincer complexes have been successfully employed as catalysts for the dehydrogenative coupling of 2-amino-alcohols to form substituted pyrazines. acs.org This demonstrates the potential of pyrazine-containing ligand frameworks in catalytic applications. It is plausible that transition metal complexes of this compound could exhibit catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The presence of both a pyrazine ring and a hydrazinyl group could lead to unique catalytic properties, potentially through cooperative effects between the ligand and the metal center. Further research is needed to explore the catalytic potential of these complexes.

Investigation of Magnetic and Electronic Properties of Metal Complexes

The magnetic and electronic properties of metal complexes containing pyrazine-hydrazone ligands, structurally similar to this compound, have been a subject of considerable research. These properties are fundamentally linked to the nature of the metal ion, its coordination geometry, and the electronic structure of the ligand.

Magnetic susceptibility measurements are a key tool for elucidating the electronic configuration and spin state of the central metal ion in these complexes. For instance, studies on a series of transition metal(II) complexes with a pyrazine Schiff base hydrazone ligand have revealed distinct magnetic behaviors. yu.edu.jo

Table 1: Magnetic Moments of Metal(II) Complexes with a Pyrazine Carbohydrazone Ligand

| Metal Ion | Experimental Magnetic Moment (B.M.) | Theoretical Spin-Only Moment (B.M.) | Proposed Geometry |

|---|---|---|---|

| Mn(II) | 5.85 | 5.92 | Octahedral |

| Co(II) | 4.92 | 3.87 | Octahedral |

| Ni(II) | 3.15 | 2.83 | Octahedral |

| Cu(II) | 1.98 | 1.73 | Octahedral |

Data sourced from studies on analogous pyrazine carbohydrazone complexes. yu.edu.jo

The observed magnetic moments for Mn(II), Co(II), Ni(II), and Cu(II) complexes are generally consistent with high-spin octahedral geometries, although deviations from the spin-only values for Co(II), Ni(II), and Cu(II) suggest contributions from orbital angular momentum and potential distortions from ideal octahedral symmetry. yu.edu.jo

The electronic properties of these complexes are often investigated using UV-visible spectroscopy and solid-state electrical conductivity measurements. The electronic spectra provide insights into the d-d electronic transitions of the metal ion and charge-transfer bands involving the metal and the ligand. These spectral features are sensitive to the coordination environment of the metal ion.

In addition to their magnetic properties, the electrical conductivity of these metal complexes has been explored. For example, the solid-state electrical conductivity of a series of pyrazine carbohydrazone metal complexes was measured over a range of temperatures, indicating that they exhibit semiconducting behavior. yu.edu.jo The conductivity is found to vary with temperature, following the Arrhenius equation, which allows for the determination of activation energies for conduction. This semiconducting nature arises from the delocalization of electrons through the extended π-system of the ligand and the d-orbitals of the metal ion.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Manganese(II) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Silica |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(hydrazinylmethyl)pyrazine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons on the pyrazine (B50134) ring and the methylene (B1212753) (-CH₂-) and hydrazinyl (-NHNH₂) groups. The aromatic protons of the pyrazine ring typically appear in the downfield region (around 8.5 ppm) due to the deshielding effect of the aromatic system and the nitrogen atoms. chemicalbook.comresearchgate.net The methylene protons, being adjacent to the pyrazine ring, would likely resonate at a lower chemical shift, while the protons of the hydrazinyl group are expected to show signals that can vary in chemical shift and may be broadened due to exchange processes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atoms of the pyrazine ring are expected to appear in the aromatic region of the spectrum (typically >140 ppm). researchgate.netspectrabase.com The methylene carbon will have a characteristic chemical shift in the aliphatic region.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on their attached, and usually pre-assigned, proton signals. For instance, the methylene protons' signal will correlate with the methylene carbon's signal.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | ~8.6 | - |

| Pyrazine-H5 | ~8.5 | - |

| Pyrazine-H6 | ~8.5 | - |

| -CH₂- | ~4.0 | ~55 |

| -NHNH₂ | Variable (e.g., 3-5) | - |

| Pyrazine-C2 | - | ~155 |

| Pyrazine-C3 | - | ~145 |

| Pyrazine-C5 | - | ~144 |

| Pyrazine-C6 | - | ~143 |

Dynamic NMR (DNMR) techniques could be employed to study the conformational dynamics of the this compound molecule. Specifically, the rotation around the C-C and C-N single bonds of the hydrazinylmethyl side chain could be investigated. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, which can provide information on the energy barriers to bond rotation and the relative populations of different conformers.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include:

Loss of the hydrazinyl group (-NHNH₂) to give a prominent fragment.

Cleavage of the bond between the methylene group and the pyrazine ring.

Fragmentation of the pyrazine ring itself, which typically involves the loss of HCN. researchgate.net

Analyzing these fragmentation patterns helps to confirm the proposed structure of the molecule. chemguide.co.uklibretexts.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Plausible Origin |

| [M+H]⁺ | 125.0822 | Molecular ion with proton |

| [M-NH₂]⁺ | 108.0553 | Loss of amino radical |

| [C₅H₅N₂]⁺ | 93.0498 | Loss of CH₂NHNH₂ group |

| [C₄H₄N]⁺ | 66.0338 | Fragmentation of pyrazine ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. core.ac.uk These spectra are useful for identifying the functional groups present in this compound.

Pyrazine Ring Vibrations: The pyrazine ring will exhibit characteristic stretching and bending vibrations. C-H stretching vibrations on the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. researchgate.netresearchgate.net C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net

Hydrazinylmethyl Group Vibrations:

N-H Stretching: The N-H bonds of the hydrazinyl group will show characteristic stretching vibrations, typically in the 3200-3400 cm⁻¹ region.

C-H Stretching: The methylene (-CH₂-) group will have symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration will likely appear in the 1000-1250 cm⁻¹ region.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary for a full vibrational analysis. nih.gov

Interactive Table: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3200-3400 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| N-H Bend | ~1600 | IR |

| C=N/C=C Ring Stretch | 1400-1600 | IR, Raman |

| C-N Stretch | 1000-1250 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from transitions of electrons between molecular orbitals. The pyrazine ring itself exhibits distinct electronic transitions. montana.edu

Typically, two main types of transitions are observed in the near-UV region for pyrazine and its derivatives:

π→π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands. For the parent pyrazine molecule, a strong π→π* transition is observed around 260 nm. montana.edu

n→π* Transitions: These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weaker absorption bands, typically observed at longer wavelengths (around 320-330 nm for pyrazine). montana.edu

The introduction of a hydrazinylmethyl (-CH₂NHNH₂) substituent onto the pyrazine ring is expected to modify its absorption spectrum. The methyl group acts as an insulating spacer, preventing direct conjugation of the hydrazine (B178648) group's lone pairs with the pyrazine π-system. However, the amino groups in hydrazine can influence the electronic environment. The solvent polarity also plays a crucial role; polar solvents can stabilize the ground state of n→π* transitions, leading to a "blue shift" (shift to shorter wavelengths), while having a lesser effect on π→π* transitions. montana.edu

Table 1: Representative UV-Vis Absorption Maxima for Pyrazine in Different Solvents

| Solvent | Transition | Wavelength (λmax) | Molar Absorptivity (ε) |

| Vapor | n→π | ~328 nm | Low |

| Vapor | π→π | ~260 nm | High |

| Cyclohexane | n→π | ~320 nm | ~1000 M⁻¹cm⁻¹ |

| Cyclohexane | π→π | ~261 nm | ~5600 M⁻¹cm⁻¹ |

| Ethanol | n→π | ~310 nm | ~1050 M⁻¹cm⁻¹ |

| Ethanol | π→π | ~268 nm | ~6000 M⁻¹cm⁻¹ |

Note: Data is for the parent pyrazine compound and serves as a reference. The exact values for this compound may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties.

For this compound, X-ray analysis would be expected to reveal:

Molecular Geometry: The precise bond lengths and angles of the pyrazine ring and the hydrazinylmethyl side chain.

Conformation: The rotational angle (torsion angle) between the pyrazine ring and the side chain.

Intermolecular Interactions: The hydrazine moiety (-NHNH₂) is a potent hydrogen bond donor and acceptor. Therefore, extensive intermolecular hydrogen bonding networks would be anticipated in the crystal lattice, linking molecules together and influencing physical properties like melting point and solubility. These bonds would likely involve the hydrazine nitrogen atoms and the pyrazine ring nitrogen atoms of adjacent molecules. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. The choice of technique depends on the analyte's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. Pyrazine and its alkyl derivatives are frequently analyzed by GC-MS due to their volatility. sigmaaldrich.comstevens.edu

For this compound, a GC-MS analysis would involve:

Injection and Volatilization: The sample is injected into a heated port where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. nist.gov

Detection and Identification: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting fragmentation pattern, or mass spectrum, provides a molecular fingerprint that allows for structural elucidation and identification. nist.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the side chain and the pyrazine ring.

Table 2: Typical GC-MS Conditions for Pyrazine Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | DB-WAX, SUPELCOWAX 10, or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) sigmaaldrich.comnih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250-270 °C sigmaaldrich.com |

| Oven Program | Temperature gradient, e.g., 40 °C hold for 5 min, then ramp at 4 °C/min to 230 °C sigmaaldrich.com |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 30-350 sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is suited for analyzing compounds that are non-volatile or thermally unstable. Given the polar nature of the hydrazine group, this compound may be amenable to LC-MS analysis. This technique is particularly useful for analyzing complex biological or aqueous samples. researchgate.net

A key challenge in analyzing small, polar molecules like hydrazines by reversed-phase LC is poor retention on nonpolar C18 columns. To overcome this, derivatization is often employed. nih.govmdpi.com A derivatizing agent can be used to react with the hydrazine group, making the resulting product more hydrophobic and improving its chromatographic behavior and detection sensitivity. researchgate.net For instance, 2-hydrazinoquinoline (B107646) has been used as a derivatization agent for LC-MS analysis of various compounds. nih.govmdpi.com

The LC-MS workflow involves separation via HPLC followed by detection with a mass spectrometer, often using soft ionization techniques like electrospray ionization (ESI) that keep the molecule intact, providing molecular weight information.

Biological Activity and Mechanistic Insights

Anticancer Activity: Mechanistic Studies in Cancer Cell Lines

The anticancer properties of pyrazine (B50134) derivatives have been a significant area of research, with studies focusing on their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and prevent the formation of new blood vessels that supply tumors (angiogenesis). While direct mechanistic studies on 2-(Hydrazinylmethyl)pyrazine are limited in publicly available scientific literature, research on closely related pyrazine-containing compounds provides valuable insights into the potential mechanisms of action.

Apoptosis Induction Pathways

Apoptosis is a crucial process of programmed cell death that eliminates damaged or cancerous cells. Many anticancer agents exert their effects by triggering this pathway in tumor cells. Pyrazine derivatives have been shown to induce apoptosis through various molecular mechanisms, primarily involving the intrinsic mitochondrial pathway.

One study on a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), in human chronic myeloid leukemia (K562) cells, demonstrated its ability to induce apoptosis. nih.govmdpi.comresearchgate.net The investigation revealed that 2-mOPP treatment led to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com The Bax/Bcl-2 ratio is a critical determinant of cell fate, with a higher ratio favoring the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c. mdpi.comgoogle.comresearchgate.net This release initiates a cascade of enzymatic reactions involving caspases, which are the executive enzymes of apoptosis. nih.govmdpi.comnih.gov

Furthermore, the study on 2-mOPP also showed a decrease in the expression of Survivin, a member of the inhibitor of apoptosis protein (IAP) family. nih.govmdpi.com Survivin is overexpressed in many cancers and plays a dual role in inhibiting apoptosis and regulating cell division. By downregulating Survivin, pyrazine derivatives may lower the threshold for apoptosis induction in cancer cells.

Table 1: Effect of a Pyrazine Derivative (2-mOPP) on Apoptosis-Related Proteins in K562 Cells

| Protein | Function | Effect of 2-mOPP Treatment | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | nih.govmdpi.com |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.govmdpi.com |

| Survivin | Inhibitor of Apoptosis | Downregulation | nih.govmdpi.com |

This table is based on data from studies on a pyrazine derivative and is presented as a potential mechanism for pyrazine compounds.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, the ability to halt the cell cycle is another important mechanism of anticancer drugs. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have dysregulated cell cycle control, leading to uncontrolled proliferation.

The investigation into the pyrazine derivative 2-mOPP also revealed its capacity to induce cell cycle arrest in the G0/G1 phase in K562 leukemia cells. nih.govmdpi.comresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. The G0/G1 checkpoint is a critical control point in the cell cycle, regulated by a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govrsc.orgrsc.orgmdpi.com While the specific cyclins and CDKs affected by 2-mOPP were not detailed in the available study, it is a common mechanism for anticancer agents to inhibit the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, which are essential for the G1/S transition. rsc.orgnih.govacs.org

Another study on a different class of pyrazine derivatives, nih.govpharmablock.commdpi.comtriazolo[4,3-a]pyrazine compounds, also demonstrated the ability to cause cell cycle arrest. Specifically, compound 17l was found to arrest A549 lung cancer cells in the G0/G1 phase in a dose-dependent manner. nih.gov

Table 2: Cell Cycle Arrest Induced by Pyrazine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cell Cycle Phase of Arrest | Reference |

|---|---|---|---|

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Chronic Myeloid Leukemia) | G0/G1 | nih.govmdpi.comresearchgate.net |

| nih.govpharmablock.commdpi.comtriazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung Cancer) | G0/G1 | nih.gov |

This table summarizes findings from studies on pyrazine derivatives, suggesting a common anticancer mechanism.

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen. Targeting angiogenesis is a key strategy in cancer therapy.

Research has shown that pyrazine and its derivatives can inhibit angiogenesis. nih.govpharmablock.com An in vivo study using the chick chorioallantoic membrane (CAM) assay, a well-established model for studying angiogenesis, demonstrated that pyrazine itself was a potent inhibitor of both CAM and embryo growth at very low concentrations. nih.govpharmablock.com The inhibitory effect on growth was correlated with a decrease in DNA synthesis. nih.govpharmablock.com

Mechanistically, pyrazine was found to disrupt the normal development of blood vessels in the CAM. nih.govpharmablock.com It impaired the migration of mesodermal blood vessels and their subsequent differentiation into a capillary plexus. nih.govpharmablock.com While this study did not specifically investigate the effects on key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), these factors are known to be crucial regulators of the processes observed to be inhibited. tocris.comnih.govnih.govgoogle.com For instance, a series of nih.govpharmablock.commdpi.comtriazolo[4,3-a]pyrazine derivatives were designed as dual inhibitors of c-Met and VEGFR-2, indicating that pyrazine scaffolds can be tailored to target key angiogenesis-related receptors. nih.gov

Table 3: Anti-Angiogenic Effects of Pyrazine and its Derivatives in the Chick Chorioallantoic Membrane (CAM) Assay

| Compound | Observed Effect | Potential Implication | Reference |

|---|---|---|---|

| Pyrazine | Inhibition of CAM and embryo growth | Antiproliferative activity | nih.govpharmablock.com |

| Pyrazine | Inhibition of DNA synthesis | Cytostatic effect | nih.govpharmablock.com |

| Pyrazine | Disruption of blood vessel development | Anti-angiogenic activity | nih.govpharmablock.com |

| Pyrazine | Impaired migration and differentiation of blood vessels | Inhibition of key angiogenic steps | nih.govpharmablock.com |

This table is based on an in vivo study demonstrating the anti-angiogenic potential of the pyrazine core structure.

Antiviral Activity: Mechanistic Studies on Viral Replication Cycles

Pyrazine derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. Their mechanisms of action often involve targeting specific stages of the viral replication cycle, thereby inhibiting the propagation of the virus.

One area of investigation has been the inhibition of viral RNA replication. A study on a triaryl pyrazoline compound, which shares a nitrogen-containing heterocyclic structure, demonstrated potent inhibition of RNA synthesis of various flaviviruses, including West Nile virus and dengue virus. nih.gov This suggests that pyrazine-based compounds could potentially interfere with viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. researchgate.net

Another mechanism of antiviral action for pyrazine derivatives is the targeting of viroporins. guidetopharmacology.org Viroporins are small, virus-encoded ion channel proteins that are crucial for various stages of the viral life cycle, including viral entry, replication, and release. A study on derivatives of pyrazine-2-carboxylic acid showed that these compounds could suppress the replication of the influenza A virus, with viroporins being a potential target. guidetopharmacology.org By disrupting the ion channel function of viroporins, these compounds can interfere with the viral life cycle.

Furthermore, some pyrazine derivatives have been developed as non-nucleoside inhibitors of viral DNA polymerase. ijrrjournal.com A series of novel pyrido[2,3-b]pyrazine (B189457) compounds were synthesized and shown to have potent antiviral activity against human cytomegalovirus (HCMV) by inhibiting its DNA polymerase. ijrrjournal.com This class of inhibitors binds to a site on the polymerase that is distinct from the active site for nucleoside incorporation, leading to a non-competitive inhibition of the enzyme's function.

The antiviral strategies of pyrazine derivatives can be summarized as follows:

Inhibition of Viral Entry : Some antiviral agents work by blocking the attachment of the virus to host cells or preventing the fusion of viral and host cell membranes. nih.gov

Inhibition of Viral Replication : This can be achieved by targeting key viral enzymes such as RNA-dependent RNA polymerase or DNA polymerase. researchgate.netnih.govijrrjournal.com

Disruption of Viral Assembly and Release : Targeting viroporins can interfere with the proper assembly and release of new viral particles. guidetopharmacology.org

Neuropharmacological Activity: Investigation of Receptor Interactions and Signaling Pathways

The pyrazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into various compounds targeting the central nervous system (CNS). These derivatives have shown interactions with a range of neurotransmitter receptors, suggesting their potential as neuropharmacological agents.

One of the earliest indications of the neuropharmacological potential of pyrazine derivatives came from a study on 6-chloro-2-[1-piperazinyl]-pyrazine (CPP). guidetopharmacology.org This compound was found to exhibit central serotonin-like activity, suggesting it acts as a serotonin (B10506) receptor agonist. guidetopharmacology.org More recent research on pyrazine-containing derivatives has identified weak inhibitory activity against the 5-HT1A serotonin receptor. nih.gov Additionally, pyrimidinyl-piperazine derivatives, which are structurally related to pyrazinyl-piperazines, have been shown to have high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov

Pyrazine derivatives have also been investigated for their interaction with dopamine (B1211576) receptors. A study on 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, which contains a piperazinylmethyl-pyrazine-like moiety, identified it as a potent and selective antagonist of the dopamine D4 receptor. nih.gov Furthermore, a patent describes pyrimidinyl-piperazine compounds as ligands for dopamine D2 and D3 receptors. ijrrjournal.com

The GABAergic system, the primary inhibitory neurotransmitter system in the CNS, has also been a target for pyrazine-containing compounds. A review on piperazine (B1678402) derivatives noted that several N-aryl piperazines exhibit GABA antagonistic activity.

Beyond the classical neurotransmitter systems, pyrazine derivatives have been developed as antagonists for other CNS receptors. For instance, a series of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been identified as potent dual orexin (B13118510) receptor antagonists, with potential applications in the treatment of sleep disorders. Another class of compounds, oxazolo[3,4-a]pyrazine derivatives, have been discovered as novel neuropeptide S receptor (NPSR) antagonists. pharmablock.com

Table 4: Neuropharmacological Targets of Pyrazine Derivatives

| Receptor Target | Type of Activity | Example Pyrazine Derivative Class | Reference |

|---|---|---|---|

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Agonist/Antagonist | Piperazinyl-pyrazines, Pyrimidinyl-piperazines | nih.govnih.govguidetopharmacology.org |

| Dopamine Receptors (e.g., D2, D3, D4) | Antagonist | Pyrazolo[1,5-a]pyridines, Pyrimidinyl-piperazines | nih.govijrrjournal.com |

| GABAA Receptors | Antagonist | N-aryl piperazines | |

| Orexin Receptors | Antagonist | Tetrahydroimidazo[1,5-a]pyrazines | |

| Neuropeptide S Receptor (NPSR) | Antagonist | Oxazolo[3,4-a]pyrazines | pharmablock.com |

This table summarizes the diverse neuropharmacological targets of various pyrazine-containing compounds.

In Vitro and In Vivo Mechanistic Studies

The biological activities of pyrazine derivatives have been investigated through a combination of in vitro (cell-based) and in vivo (animal model) studies to elucidate their mechanisms of action.

In Vitro Studies:

In vitro assays are crucial for the initial screening and mechanistic characterization of new compounds. For anticancer activity, these studies typically involve treating various cancer cell lines with the compound of interest and measuring its effects on cell viability, proliferation, apoptosis, and the cell cycle.

For example, the pyrazine derivative 2-mOPP was tested against the K562 human leukemia cell line, where it was found to inhibit cell viability with an IC50 (the concentration required to inhibit 50% of cell growth) of 25 µM after 72 hours of treatment. nih.govmdpi.comresearchgate.net Further in vitro analyses, such as flow cytometry and Western blotting, were used to confirm that this inhibition was due to the induction of apoptosis and G0/G1 cell cycle arrest. nih.govmdpi.comresearchgate.net

Similarly, a series of nih.govpharmablock.commdpi.comtriazolo[4,3-a]pyrazine derivatives were evaluated for their antiproliferative activities against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cell lines. nih.gov The most promising compound, 17l, exhibited IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM, respectively, against these cell lines. nih.gov In vitro kinase assays further revealed that this compound potently inhibited c-Met and VEGFR-2, providing a molecular basis for its anticancer and anti-angiogenic effects. nih.gov

In the context of antiviral research, in vitro assays are used to determine the efficacy of compounds against specific viruses. For instance, pyrazine-2-carboxylic acid derivatives were tested in MDCK cell cultures to assess their ability to suppress the replication of the influenza A virus. guidetopharmacology.org

In Vivo Studies:

The anti-angiogenic properties of pyrazine and its derivatives were demonstrated in an in vivo chick chorioallantoic membrane (CAM) assay. nih.govpharmablock.com This model allows for the direct observation of blood vessel formation and the effects of test compounds on this process. The study showed that pyrazine could inhibit CAM and embryo growth at picomolar to nanomolar concentrations, providing strong in vivo evidence for its anti-angiogenic potential. nih.govpharmablock.com

For neuropharmacological studies, in vivo models are used to assess the behavioral effects of compounds. The central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP) was established through a series of in vivo experiments in rats and mice, where the compound elicited behaviors characteristic of serotonin receptor activation. guidetopharmacology.org Furthermore, the sleep-promoting activity of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives was evaluated in a rat electroencephalographic (EEG) model.

Table 5: Summary of In Vitro and In Vivo Mechanistic Studies on Pyrazine Derivatives

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Anticancer | K562 cells (in vitro) | Inhibition of cell viability, induction of apoptosis and G0/G1 cell cycle arrest. | nih.govmdpi.comresearchgate.net |

| A549, MCF-7, Hela cells (in vitro) | Antiproliferative activity, inhibition of c-Met and VEGFR-2. | nih.gov | |

| Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) (in vivo) | Inhibition of growth and blood vessel development. | nih.govpharmablock.com |

| Antiviral | MDCK cells (in vitro) | Suppression of influenza A virus replication. | guidetopharmacology.org |